molecular formula C11H18FNO4 B13905159 O1-tert-Butyl O2-methyl (2S,3R)-3-fluoropyrrolidine-1,2-dicarboxylate

O1-tert-Butyl O2-methyl (2S,3R)-3-fluoropyrrolidine-1,2-dicarboxylate

Cat. No.: B13905159
M. Wt: 247.26 g/mol
InChI Key: CHBKHXNHCHJSAP-HTQZYQBOSA-N
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Description

O1-tert-Butyl O2-methyl (2S,3R)-3-fluoropyrrolidine-1,2-dicarboxylate is a fluorinated pyrrolidine derivative with a molecular formula of C₁₁H₁₈FNO₄ and a molecular weight of 247.26 g/mol . This compound is characterized by its stereochemistry at the 2S and 3R positions, which distinguishes it from diastereomers such as the (2R,3R)-configured analog (CAS 330945-09-0) described in and . It is synthesized via a two-step process:

Methylation and tert-butyloxycarbonylation of (2S,3R)-3-fluoropyrrolidine-2-carboxylic acid using K₂CO₃ and methyl iodide (MeI), yielding a yellow oil with a 53% yield .

Reduction of the intermediate with LiAlH₄ (or LiAlI₄, as noted in ) to generate downstream alcohols.

Key structural features include:

  • Fluorine substituent at the 3R position, enhancing electrophilicity and metabolic stability.
  • Boc (tert-butyloxycarbonyl) and methyl ester groups, which act as protecting groups for further functionalization .

1H NMR data (400 MHz, CDCl₃): δ 5.25–5.06 (m, 1H), 4.64–4.46 (m, 1H), 3.76 (s, 3H), 3.71–3.62 (m, 1H), 3.60–3.49 (m, 1H), 2.28–1.97 (m, 2H), 1.47–1.41 (m, 9H) .

Properties

Molecular Formula

C11H18FNO4

Molecular Weight

247.26 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,3R)-3-fluoropyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-5-7(12)8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1

InChI Key

CHBKHXNHCHJSAP-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)OC)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)F

Origin of Product

United States

Preparation Methods

Preparation Methods of O1-tert-Butyl O2-methyl (2S,3R)-3-fluoropyrrolidine-1,2-dicarboxylate

General Synthetic Strategy Overview

The synthesis of this compound typically involves the following key steps:

  • Construction of the pyrrolidine ring with the desired stereochemistry.
  • Introduction of the fluorine atom at the 3-position with control over stereochemistry.
  • Installation of the tert-butyl and methyl ester protecting groups at the nitrogen and 2-position carboxylate, respectively.

The compound can be synthesized starting from suitably protected proline derivatives or ketoesters, followed by selective fluorination and esterification steps.

Starting Materials and Key Intermediates

  • Protected Proline Derivatives: The synthesis often begins with cis-3-hydroxyproline or its derivatives, which provide the pyrrolidine skeleton with stereochemical control.

  • Ketoesters: Ketoester intermediates such as ethyl 3-oxo-3-phenylpropionate analogs have been employed for fluorination reactions.

  • Fluorinating Agents: Electrophilic fluorination reagents, including hypervalent iodine species combined with hydrofluoric acid (HF), are used for introducing fluorine.

Fluorination Techniques

Electrophilic Fluorination Using Hypervalent Iodine and HF

A notable method reported by Kitamura et al. utilizes hypervalent iodine compounds in the presence of aqueous HF to achieve electrophilic fluorination of ketoesters, which can be adapted for fluorination at the 3-position of pyrrolidine intermediates.

  • Reaction conditions: Mixing the ketoester with 1.2 equivalents of a hypervalent iodine reagent and 10 equivalents of 55% aqueous HF in 1,2-dichloroethane solvent at 49 °C.

  • Outcome: High yields (up to 98%) of fluorinated products with excellent stereochemical control.

  • Mechanism: In situ generation of electrophilic fluorine species facilitates selective fluorination.

This method is scalable and compatible with various substrates bearing aromatic, aliphatic, ester, and amide groups, making it suitable for synthesizing fluoropyrrolidine derivatives.

Baker’s Yeast Reduction for Stereochemical Control

Baker’s yeast has been used in chemoenzymatic routes to reduce ketoesters to chiral hydroxyproline derivatives with high enantiomeric excess (>99% ee). These intermediates can be further converted into fluorinated pyrrolidine derivatives by subsequent fluorination and esterification steps.

Protecting Group Installation

  • tert-Butyl Ester Formation: The tert-butyl ester on the nitrogen (O1 position) is typically installed via reaction of the pyrrolidine nitrogen with tert-butyl chloroformate or by direct esterification under acidic conditions, often proceeding via an SN1 mechanism involving tert-butyl carbocation intermediates.

  • Methyl Ester Formation: The methyl ester at the 2-position (O2) is introduced by esterification of the carboxylic acid with methanol under acidic or catalytic conditions.

The tert-butyl ester formation mechanism involves protonation of tert-butanol followed by carbocation formation and nucleophilic attack by the carboxylate, a process well-documented in organic synthesis literature.

Example Synthetic Route Summary

Step Description Reagents/Conditions Yield/Notes
1 Synthesis of protected hydroxyproline Baker’s yeast reduction of ketoester >99% ee, high stereoselectivity
2 Electrophilic fluorination at 3-position Hypervalent iodine + 55% HF, 1,2-dichloroethane, 49 °C Up to 98% yield, stereospecific
3 Installation of tert-butyl ester (O1) tert-Butyl chloroformate or acidic tert-butanol conditions SN1 mechanism, efficient esterification
4 Methyl esterification at 2-position (O2) Methanol, acid catalyst Standard esterification

Data Tables and Chemical Properties

Property Value
Molecular Formula C11H18FNO4
Molecular Weight 247.26 g/mol
CAS Number 330945-09-0
Purity ≥97%
Stereochemistry (2S,3R)
Physical State Solid (typical for protected amino acid derivatives)
Melting Point Not widely reported

Research Findings and Analytical Data

  • The stereochemical integrity of the fluoropyrrolidine is maintained throughout the synthetic process by employing stereoselective enzymatic reductions and controlled electrophilic fluorination.

  • The use of hypervalent iodine reagents in combination with aqueous HF is a robust and scalable method for introducing fluorine electrophilically, avoiding harsh conditions and providing high yields.

  • Protecting group strategies involving tert-butyl and methyl esters are well-established and allow for selective deprotection in downstream synthetic applications.

Chemical Reactions Analysis

Types of Reactions

O1-tert-Butyl O2-methyl (2S,3R)-3-fluoropyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution: Products will vary depending on the nucleophile used.

    Hydrolysis: The major products are the corresponding carboxylic acids.

    Oxidation and Reduction: Products will depend on the specific reaction conditions and reagents.

Scientific Research Applications

O1-tert-Butyl O2-methyl (2S,3R)-3-fluoropyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials with specific functionalities.

    Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of O1-tert-Butyl O2-methyl (2S,3R)-3-fluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological targets, enhancing the compound’s binding affinity. The tert-butyl and methyl groups provide steric hindrance, influencing the compound’s overall reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula M.W. (g/mol) Key Substituents Stereochemistry Applications/Notes Reference
O1-tert-Butyl O2-methyl (2S,3R)-3-fluoropyrrolidine-1,2-dicarboxylate C₁₁H₁₈FNO₄ 247.26 3-F, Boc, methyl ester (2S,3R) Intermediate for bioactive molecules
O1-tert-Butyl O2-methyl (2R,3R)-3-fluoropyrrolidine-1,2-dicarboxylate C₁₁H₁₈FNO₄ 247.26 3-F, Boc, methyl ester (2R,3R) Diastereomer; distinct reactivity profile
1-tert-Butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate C₁₁H₁₉NO₅ 245.27 3-OH, Boc, methyl ester (2S,3S) Chiral building block for pharmaceuticals
1-tert-Butyl 2-methyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate C₁₁H₁₉NO₅ 245.27 3-OH, Boc, methyl ester (2S,3R) Precursor for β-turn peptidomimetics
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate C₂₀H₂₈FN₃O₄ 393.45 Pyridine core, F, pyrrolidine Racemic Potential kinase inhibitor scaffold

Key Findings:

Stereochemical Impact :

  • The (2S,3R) configuration of the target compound confers distinct reactivity compared to its (2R,3R) diastereomer. For example, the spatial arrangement of fluorine and ester groups influences hydrogen-bonding interactions in catalytic applications .
  • Hydroxyl analogs (e.g., 3-OH derivatives in and ) exhibit lower metabolic stability due to the absence of fluorine’s electronegative effects .

Functional Group Influence :

  • Fluorine enhances lipophilicity and resistance to oxidative metabolism compared to hydroxyl groups. This makes the fluorinated compound more suitable for drug candidates requiring prolonged half-lives .
  • Boc and methyl ester groups provide orthogonal protection, enabling selective deprotection during multi-step syntheses .

Synthetic Utility :

  • The target compound’s synthesis (53% yield) is more efficient than racemic pyridine-pyrrolidine hybrids (e.g., HB613 in ), which require complex coupling steps .
  • Hydroxyl analogs (e.g., PBN20121460 in ) are synthesized via biocatalytic routes, whereas fluorinated derivatives rely on halogenation and protection strategies .

Commercial and Research Relevance: Fluorinated pyrrolidines are priced at $400–$4,800/g (), reflecting their high demand in medicinal chemistry.

Biological Activity

O1-tert-Butyl O2-methyl (2S,3R)-3-fluoropyrrolidine-1,2-dicarboxylate, a compound with the CAS number 330945-09-0, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Basic Information

PropertyValue
Molecular Formula C11H18FNO4
Molecular Weight 247.26 g/mol
CAS Number 330945-09-0
Purity ≥ 97%

Physical Characteristics

The physical properties of this compound are essential for understanding its behavior in biological systems. However, detailed data on its density, melting point, and boiling point remain limited in the available literature.

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research indicates that compounds of similar structure may exhibit activity as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme involved in glucose metabolism and insulin signaling. DPP-IV inhibitors are recognized for their role in managing type 2 diabetes and potentially offering cardiovascular protection .

Case Studies and Research Findings

  • DPP-IV Inhibition and Diabetes Management
    • A study highlighted the effectiveness of DPP-IV inhibitors in reducing blood glucose levels and improving insulin sensitivity in diabetic models. The compound's structural similarity suggests it may possess similar inhibitory properties against DPP-IV .
    • In clinical trials involving other DPP-IV inhibitors, significant reductions in urinary albumin excretion were observed, indicating potential renal protective effects that could extend to compounds like this compound .
  • Nephroprotective Effects
    • Research has also pointed to the nephroprotective effects of DPP-IV inhibition in patients with diabetic nephropathy. The potential for this compound to mitigate kidney damage through similar mechanisms warrants further investigation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other known DPP-IV inhibitors. The following table summarizes key findings:

Compound NameDPP-IV InhibitionNephroprotective EffectsClinical Relevance
LinagliptinYesYesApproved for type 2 diabetes
SitagliptinYesYesApproved for type 2 diabetes
This compoundPotentiallyPotentiallyNeeds further research

Q & A

Basic Questions

Q. What are the key spectroscopic techniques for characterizing O1-tert-Butyl O2-methyl (2S,3R)-3-fluoropyrrolidine-1,2-dicarboxylate, and how are they applied?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and substituent positions. For example, fluorinated pyrrolidine derivatives exhibit distinct splitting patterns due to 19F^{19}F-1H^1H coupling (e.g., 3-fluorine coupling with adjacent protons in the pyrrolidine ring) .
  • Mass Spectrometry (MS) : Compare calculated molecular weight (e.g., C13_{13}H21_{21}FNO5_5) with observed values to verify purity and molecular integrity .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1700-1750 cm1^{-1}) and fluorine-related vibrations (~1100-1200 cm1^{-1}) .

Q. How should researchers handle storage and stability of this compound to ensure experimental reproducibility?

  • Methodology :

  • Store in a dry, inert environment (argon/nitrogen atmosphere) at 2–8°C to prevent hydrolysis of the tert-butyl and methyl ester groups .
  • Use airtight containers to avoid moisture absorption, which can degrade the fluorinated pyrrolidine core .

Q. What are the common protecting group strategies for synthesizing fluorinated pyrrolidine derivatives like this compound?

  • Methodology :

  • tert-Butyl esters (Boc groups) protect carboxylic acids during multi-step syntheses, while methyl esters offer stability under basic conditions .
  • Fluorine introduction often occurs via nucleophilic substitution or fluorination reagents (e.g., Selectfluor®), requiring orthogonal protection of reactive sites .

Advanced Research Questions

Q. How can researchers resolve contradictions between calculated and observed spectroscopic data (e.g., mass discrepancies)?

  • Methodology :

  • High-Resolution MS (HRMS) : Confirm molecular formula accuracy. For example, a study on similar pyrrolidine dicarboxylates reported a 0.002% error between calculated (319.3500 g/mol) and observed masses .
  • Isotopic Pattern Analysis : Verify fluorine’s isotopic signature (19F^{19}F) to rule out impurities .

Q. What strategies optimize stereochemical purity in the (2S,3R) configuration during synthesis?

  • Methodology :

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., Boc-protected pyroglutamic acid esters) to enforce stereochemistry .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-based) for fluorination steps to minimize racemization .
  • HPLC Validation : Use chiral stationary phases to separate and quantify stereoisomers post-synthesis .

Q. How can computational methods aid in predicting the reactivity of the fluorinated pyrrolidine core?

  • Methodology :

  • DFT Calculations : Model fluorination’s electronic effects (e.g., electron-withdrawing impact on ring puckering) to predict regioselectivity in further functionalization .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., polar aprotic solvents for SN2 fluorination) .

Q. What experimental approaches validate the anti-inflammatory or bioactive potential of this compound?

  • Methodology :

  • In Vitro Assays : Test inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using macrophage cell lines, referencing protocols for tert-butyl ester derivatives .
  • Structure-Activity Relationship (SAR) : Compare fluorinated vs. non-fluorinated analogs to isolate fluorine’s role in bioactivity .

Data Contradiction Analysis

Q. How to address conflicting NMR data for fluorine-proton coupling constants in similar fluoropyrrolidines?

  • Methodology :

  • Variable Temperature NMR : Assess dynamic effects (e.g., ring inversion) that may obscure coupling constants .
  • 2D NMR (NOESY/ROESY) : Confirm spatial proximity of fluorine to specific protons, resolving ambiguities in splitting patterns .

Q. Why might melting points vary across batches of synthesized compound?

  • Root Cause :

  • Residual solvents (e.g., THF, DCM) or incomplete crystallization can lower observed melting points .
  • Mitigation : Use recrystallization (e.g., hexane/EtOAc) and TGA analysis to ensure thermal stability matches literature values (e.g., 155–156°C for analogous compounds) .

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